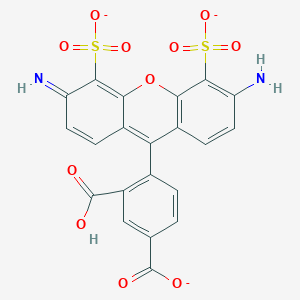
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is a complex organic compound that belongs to the family of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescent markers, and industrial dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of amino, imino, and sulfonate groups. The final step involves the carboxylation of the benzoate ring. Common reagents used in these reactions include sulfonating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and amino groups, leading to different functionalized products.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated xanthene derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate has several scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent for visualizing cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under fluorescent microscopy. The sulfonate groups enhance its solubility, while the amino and imino groups contribute to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties.
Rhodamine: Known for its use in fluorescent microscopy and flow cytometry.
Eosin: Commonly used in histological staining.
Uniqueness
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is unique due to its specific functional groups, which provide distinct chemical and physical properties. Its combination of amino, imino, and sulfonate groups allows for versatile applications in various fields.
Properties
Molecular Formula |
C21H11N2O11S2-3 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
4-(3-amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate |
InChI |
InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33)/p-3 |
InChI Key |
IGAZHQIYONOHQN-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















